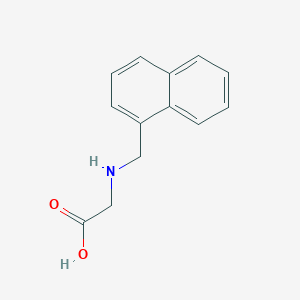
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of imidazole and has been synthesized using various methods to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood. However, studies have suggested that the compound may interact with various receptors and enzymes in the body, leading to its observed effects.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been shown to exhibit various biochemical and physiological effects. In addition to its potential as a histamine H3 receptor antagonist and acetylcholinesterase inhibitor, the compound has also been found to exhibit antifungal activity against Candida albicans, a common fungal pathogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine in lab experiments include its potential as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent. However, limitations may include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research involving N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. One area of interest is its potential as a treatment for Alzheimer's disease. Further research could investigate the compound's ability to improve cognitive function in animal models of the disease.
Another potential future direction is the use of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential antifungal agent. Additional studies could explore the compound's mechanism of action against Candida albicans and other fungal pathogens.
Conclusion
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a promising chemical compound that has potential applications in scientific research. Its ability to act as a histamine H3 receptor antagonist, acetylcholinesterase inhibitor, and antifungal agent make it a subject of interest for further investigation. Future research could explore its potential as a treatment for Alzheimer's disease and other conditions.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been achieved using different methods. One study reported the use of a one-pot reaction involving the reaction of 3-bromo-4-ethoxybenzaldehyde, 1H-imidazole-1-carboxaldehyde, and 3-aminopropylamine in the presence of a catalytic amount of piperidine. The reaction was carried out in ethanol at room temperature for 24 hours, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine has been used in various scientific research applications. One study investigated its potential as a histamine H3 receptor antagonist. The results showed that the compound exhibited high affinity and selectivity towards the histamine H3 receptor, making it a promising candidate for further research.
Another study explored the potential of N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine as a potential treatment for Alzheimer's disease. The compound was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory. The inhibition of acetylcholinesterase activity may lead to an increase in acetylcholine levels, which could potentially improve cognitive function in Alzheimer's disease patients.
Propiedades
Nombre del producto |
N-(3-bromo-4-ethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
Fórmula molecular |
C15H20BrN3O |
Peso molecular |
338.24 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H20BrN3O/c1-2-20-15-5-4-13(10-14(15)16)11-17-6-3-8-19-9-7-18-12-19/h4-5,7,9-10,12,17H,2-3,6,8,11H2,1H3 |
Clave InChI |
LVBOQZDCHKYVOV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



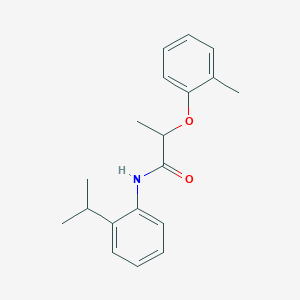
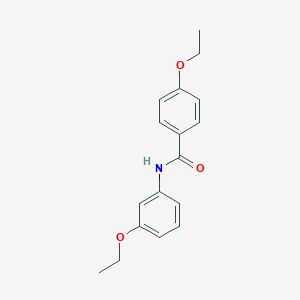


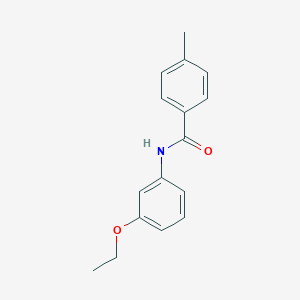
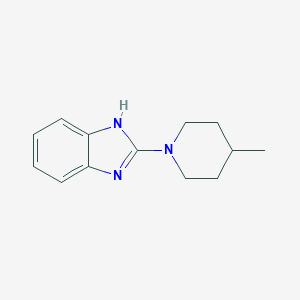
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)

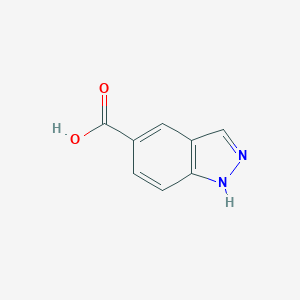
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)
